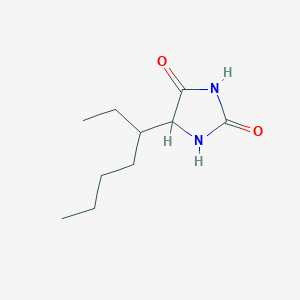

5-(Heptan-3-YL)imidazolidine-2,4-dione

Description

Contextualization of Imidazolidine-2,4-dione (Hydantoin) as a Privileged Heterocyclic Scaffold in Academic Research

Imidazolidine-2,4-dione, commonly known as hydantoin (B18101), is a five-membered heterocyclic compound that is considered a "privileged scaffold" in medicinal chemistry. bris.ac.ukresearchgate.netresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and clinically approved drugs. rsc.orgresearchgate.net The hydantoin ring possesses a unique combination of structural features, including two carbonyl groups and two nitrogen atoms, which can act as hydrogen bond donors and acceptors. This allows for diverse intermolecular interactions with biological targets. researchgate.net

The structural rigidity and synthetic accessibility of the hydantoin core have made it a cornerstone in the development of compound libraries for drug discovery. tandfonline.com Its versatility is demonstrated by its presence in drugs with a wide array of therapeutic applications, such as the anticonvulsant Phenytoin (B1677684), the antibacterial agent Nitrofurantoin, and the antiandrogen Nilutamide. rsc.org The ability of the hydantoin framework to present substituents in specific spatial orientations is a key factor in its success as a pharmacophore.

Significance of 5-Substituted Imidazolidine-2,4-dione Derivatives in Medicinal Chemistry and Organic Synthesis

The C-5 position of the hydantoin ring is a primary site for substitution, and modifications at this position have been shown to be crucial for modulating the biological activity of its derivatives. researchgate.netjst.go.jp The introduction of various substituents at the C-5 position can significantly influence the compound's size, shape, lipophilicity, and electronic properties, thereby affecting its pharmacokinetic and pharmacodynamic profile.

In medicinal chemistry, 5-substituted hydantoins have been investigated for a vast range of pharmacological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer properties. researchgate.netnih.govnih.gov For instance, the nature of the substituent at the C-5 position is a key determinant of the anticonvulsant activity in many hydantoin-based drugs.

From the perspective of organic synthesis, numerous methods have been developed for the preparation of 5-substituted hydantoins. A common and classical approach is the Bucherer-Bergs reaction, which involves the reaction of a ketone or aldehyde with potassium cyanide and ammonium (B1175870) carbonate. researchgate.net Another widely used method is the Urech hydantoin synthesis, which utilizes an amino acid as the starting material. researchgate.net These established synthetic routes allow for the facile introduction of a wide variety of substituents at the C-5 position, making this class of compounds readily accessible for further investigation. bris.ac.ukceon.rs

The table below summarizes some examples of 5-substituted hydantoin derivatives and their reported biological activities, underscoring the importance of the C-5 substituent.

| Compound Name | C-5 Substituent(s) | Reported Biological Activity |

| Phenytoin | Two phenyl groups | Anticonvulsant |

| Nitrofurantoin | A nitrofuran moiety | Antibacterial |

| Ethotoin | One phenyl and one ethyl group | Anticonvulsant |

| Mephenytoin | One phenyl and one ethyl group | Anticonvulsant |

Rationale for Comprehensive Investigation of 5-(Heptan-3-YL)imidazolidine-2,4-dione and its Analogues

A comprehensive investigation into this compound is warranted due to the established importance of 5-alkyl substituted hydantoins in medicinal chemistry. The "heptan-3-yl" group is a seven-carbon alkyl chain with a branch point at the third carbon. The size, lipophilicity, and stereochemistry of this particular substituent could impart unique properties to the hydantoin scaffold.

The study of such specific analogues is crucial for several reasons:

Structure-Activity Relationship (SAR) Studies: Analyzing the biological effects of varying the alkyl substituent at the C-5 position helps in building robust SAR models. Understanding how the length, branching, and stereochemistry of the alkyl chain influence activity can guide the design of more potent and selective compounds.

Exploring Chemical Space: The synthesis and characterization of novel derivatives like this compound expand the known chemical space of hydantoins, potentially leading to the discovery of new biological activities or improved properties over existing compounds.

Development of Synthetic Methodologies: While general methods for synthesizing 5-substituted hydantoins exist, the synthesis of a specific analogue with a branched alkyl group like heptan-3-yl may require optimization or adaptation of existing protocols, thus contributing to the field of organic synthesis.

Given the lack of direct research on this compound, its properties and potential applications are inferred from the broader knowledge of 5-alkyl hydantoins. The following table provides a comparative look at different 5-alkyl substituents and their potential influence on the properties of the hydantoin molecule.

| C-5 Alkyl Substituent | Potential Properties |

| Methyl | Increased lipophilicity compared to unsubstituted hydantoin. |

| Ethyl | Further increase in lipophilicity. |

| Isopropyl | Introduction of branching, potentially affecting binding affinity and metabolism. |

| Heptan-3-yl | Significant increase in lipophilicity; the branched structure may offer specific steric interactions with biological targets. |

The systematic exploration of such analogues is fundamental to advancing the field of medicinal chemistry and discovering new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

5-heptan-3-ylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-3-5-6-7(4-2)8-9(13)12-10(14)11-8/h7-8H,3-6H2,1-2H3,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBXKONSLVMNPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C1C(=O)NC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of 5 Heptan 3 Yl Imidazolidine 2,4 Dione

Advanced Spectroscopic Characterization Techniques for Novel 5-Substituted Hydantoins

Spectroscopic methods are indispensable for determining the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier Transform Infrared (FTIR) Spectroscopy provide complementary information that, when combined, allows for an unambiguous assignment of the structure of 5-(Heptan-3-YL)imidazolidine-2,4-dione.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. Key expected signals include two broad singlets for the N-H protons of the hydantoin (B18101) ring, typically found in the downfield region (δ 7.5-11.0 ppm). The proton at the C5 position (H-5) would likely appear as a multiplet, coupled to the adjacent methine proton of the heptyl group. The heptan-3-yl substituent would present a complex set of overlapping multiplets in the upfield alkyl region (δ 0.8-2.0 ppm), corresponding to its methyl, methylene, and methine protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms. For this compound, characteristic signals for the two carbonyl carbons (C2 and C4) of the hydantoin ring are expected in the range of δ 155-178 ppm. bepls.commdpi.com The C5 carbon, being attached to the alkyl group, would resonate around δ 60-65 ppm. mdpi.com The carbons of the heptan-3-yl side chain would appear in the upfield region (δ 10-40 ppm).

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for definitive assignments. COSY would establish the connectivity between protons, helping to trace the spin systems within the heptyl chain and confirm the coupling between H-5 and the side chain. HSQC would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N1-H | 7.5 - 9.0 (broad s) | - |

| N3-H | 9.5 - 11.0 (broad s) | - |

| C2 (C=O) | - | 155 - 158 |

| C4 (C=O) | - | 170 - 178 |

| C5 | 4.0 - 4.5 (m) | 60 - 65 |

| Heptyl-C3' (CH) | 1.5 - 2.0 (m) | 35 - 45 |

Note: Predicted chemical shift ranges are based on data for analogous 5-alkyl-substituted hydantoins.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): Using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the mass spectrum would show the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺), confirming the molecular weight of 198.26 g/mol for C₁₀H₁₈N₂O₂. The fragmentation pattern is also diagnostic. A characteristic fragmentation for 5-substituted hydantoins is the cleavage of the substituent at the C5 position. wikipedia.orglibretexts.orgyoutube.com For this compound, this would likely result in a significant fragment from the loss of the C₇H₁₅ radical.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula. This technique would be used to confirm the formula C₁₀H₁₈N₂O₂ by matching the experimentally measured mass to the calculated exact mass with a high degree of precision (typically within 5 ppm).

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be dominated by characteristic absorption bands. researchgate.net

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3200 - 3300 | Broad peak, indicative of hydrogen bonding |

| C-H Stretch (Alkyl) | 2850 - 2960 | Sharp peaks from the heptyl group |

| C=O Stretch (Carbonyl) | 1700 - 1780 | Two strong, sharp peaks for the hydantoin carbonyls |

| N-H Bend | 1500 - 1600 | Medium intensity peak |

Note: Expected wavenumbers are based on general values for hydantoin derivatives. bepls.comresearchgate.net

X-ray Crystallography and Solid-State Structural Analysis of Imidazolidine-2,4-dione Derivatives

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. For a suitable single crystal of this compound, this technique would determine exact bond lengths, bond angles, and torsion angles. mdpi.comnih.gov

Conformational Analysis and Intramolecular Hydrogen Bonding in Hydantoin Scaffolds

The heptan-3-yl substituent at the C5 position introduces conformational flexibility. Computational modeling, in conjunction with solution-phase NMR techniques (like NOE - Nuclear Overhauser Effect), can be used to study the preferred conformations of the molecule. nih.govacs.org

While intermolecular hydrogen bonding is dominant in the solid state, the possibility of intramolecular hydrogen bonds in specific conformations, particularly in non-polar solvents, can be investigated. rsc.org However, for a simple alkyl-substituted hydantoin like this compound, significant intramolecular hydrogen bonding is not expected, as there are no suitable internal donor-acceptor pairs within the substituent. The conformational freedom of the heptyl chain is primarily governed by steric interactions, which would be analyzed to determine the lowest energy conformers. nih.gov

Investigation of Tautomeric Forms and their Stability

Hydantoin and its derivatives can theoretically exist in several tautomeric forms due to proton migration between nitrogen and oxygen atoms. The primary form is the diketo tautomer (imidazolidine-2,4-dione). Other potential forms include the enol and di-enol tautomers.

Theoretical and experimental studies on the parent hydantoin and its derivatives have consistently shown that the diketo form is overwhelmingly the most stable tautomer in both the gas phase and in solution. orientjchem.orgresearchgate.net The energy difference between the diketo form and the next most stable enol tautomer is significant, often calculated to be over 15 kcal/mol. researchgate.net Therefore, for this compound, it is expected that the compound exists almost exclusively as the diketo tautomer under normal conditions. The presence of other tautomers would likely be negligible and difficult to detect experimentally. orientjchem.orgresearchgate.net

Computational and Theoretical Studies of 5 Heptan 3 Yl Imidazolidine 2,4 Dione and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic electronic properties of molecules. These methods provide a detailed understanding of electron distribution, molecular stability, and reactivity, which are crucial for predicting the behavior of drug candidates.

Density Functional Theory (DFT) is a robust computational method used to analyze the electronic structure of many-body systems, such as molecules. iau.ir It is particularly useful for studying the structural and thermodynamic properties of compounds like imidazolidine-2,4-dione derivatives. iau.ir DFT calculations can determine optimized molecular geometries, vibrational frequencies, and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Studies on 5-substituted imidazolidine-2,4-diones have utilized DFT to assess their stability. edu.krddoaj.org For instance, calculations can compare the relative energies of different tautomeric forms (keto-enol forms) of the hydantoin (B18101) ring, indicating the most stable isomer under various conditions. edu.krdedu.krd The energy gap between the HOMO and LUMO is a critical parameter derived from DFT, as it relates to the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. Furthermore, DFT can be used to predict the adiabatic electron affinity (AEA), which quantifies the energy change when an electron is added to a neutral molecule, providing insight into its behavior in redox processes. researchgate.net Theoretical prediction of AEA for hydantoin derivatives has shown that the values are influenced by the nature and position of substituted groups on the hydantoin ring. researchgate.net

Table 1: Example of DFT-Calculated Properties for Hydantoin Derivatives Note: This table is illustrative and based on general findings for hydantoin derivatives, not specific to 5-(heptan-3-yl)imidazolidine-2,4-dione.

| Parameter | Significance | Typical Findings for Hydantoin Analogues |

|---|---|---|

| Total Energy | Indicates the relative stability of different conformations or tautomers. | The keto form of the imidazolidine-2,4-dione ring is generally found to be the most stable tautomer. edu.krdedu.krd |

| HOMO-LUMO Gap | Correlates with chemical stability; a larger gap implies higher stability. | Substituents on the hydantoin ring can modulate the energy gap, thereby influencing reactivity. |

| Bond Lengths & Angles | Provides the optimized, lowest-energy geometry of the molecule. | The five-membered ring typically adopts a nearly flat or envelope conformation. iau.ir |

| Adiabatic Electron Affinity (AEA) | Measures the molecule's ability to accept an electron. | The AEA is sensitive to electron-withdrawing or donating groups attached to the ring. researchgate.net |

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for understanding and predicting the reactive behavior of molecules. chemrxiv.org It creates a color-coded map on the electron density surface of a molecule, illustrating the distribution of charge. chemrxiv.org MESP is used to identify electron-rich regions (negative potential, typically colored red or blue), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential, typically colored blue or red depending on the convention), which are prone to nucleophilic attack. chemrxiv.orgchemrxiv.org

For a molecule like this compound, an MESP analysis would reveal strong negative potentials around the two carbonyl oxygen atoms, identifying them as primary sites for hydrogen bond acceptance. mdpi.com The hydrogens attached to the nitrogen atoms (N-H) would exhibit positive potential, marking them as hydrogen bond donor sites. This information is fundamental for predicting noncovalent interactions, such as how the molecule might bind to a biological receptor. chemrxiv.org MESP analysis provides a quantitative and qualitative understanding of how a molecule will be recognized by other molecules, making it a cornerstone for studying intermolecular interactions in drug design. chemrxiv.orgrsc.org

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). plos.org This method is essential in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a potential drug within the active site of a target protein. nih.gov

In the context of this compound and its analogues, docking simulations would be used to predict how the compound fits into the binding pocket of a specific enzyme or receptor. The simulation calculates a "docking score," which estimates the binding affinity, with lower (more negative) scores generally indicating stronger binding. nih.gov Studies on various hydantoin derivatives have used docking to explore their interactions with targets such as the androgen receptor, protein tyrosine phosphatase 1B (PTP1B), and various kinases. edu.krdnih.gov The results of these simulations highlight key interactions, such as hydrogen bonds between the N-H and C=O groups of the hydantoin ring and amino acid residues in the receptor's active site. The hydrophobic heptyl group of this compound would likely engage in van der Waals or hydrophobic interactions with nonpolar residues in the binding pocket.

Table 2: Examples of Molecular Docking Studies on Hydantoin Analogues

| Compound Class | Protein Target | Key Findings from Docking |

|---|---|---|

| Imidazolidine-2,4-dione derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | Identified key hydrogen bonding and hydrophobic interactions within the catalytic site, guiding the design of potent inhibitors. nih.gov |

| 5-substituted Imidazolidine-2,4-diones | Androgen Receptor | Simulated binding modes to understand antagonist activity, showing hydrogen bonds with key residues. edu.krd |

| Thiazolidinedione derivatives (analogue) | Peroxisome proliferator-activated receptor-γ (PPAR-γ) | Predicted binding energies and interaction modes, correlating well with in vitro activity. nih.gov |

| Hydantoin-isatin hybrids | Epidermal Growth Factor Receptor (EGFR) | Showed that active compounds form crucial H-bonds with residues like Ser720 and Lys745 in the EGFR pocket. acs.org |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Mechanisms

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. easychair.org MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, allowing researchers to observe the conformational changes of both the ligand and the protein. nih.gov This technique is crucial for assessing the stability of a docked complex and for gaining a deeper understanding of the binding and unbinding mechanisms. easychair.orgrsc.org

For a complex of this compound with a target receptor, an MD simulation could reveal whether the initial docked pose is stable over a period of nanoseconds to microseconds. nih.gov Researchers analyze parameters like the root-mean-square deviation (RMSD) to assess the stability of the complex. plos.org MD simulations can also identify the role of water molecules in mediating interactions and provide insights into the energetics of binding through methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations. tandfonline.com Such studies on imidazolidine-2,4-dione derivatives have been used to confirm the stability of their binding to targets like PTP1B and to elucidate the specific conformational changes that occur upon binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR are methods used to correlate the chemical structure of a series of compounds with their biological activity. These studies are fundamental to medicinal chemistry for optimizing lead compounds into potent and selective drugs.

Structure-Activity Relationship (SAR) studies involve systematically modifying a molecule's structure and observing the effect on its biological activity. nih.gov The goal is to identify the key chemical features, known as the pharmacophore, that are responsible for the compound's therapeutic action. For hydantoin derivatives, SAR studies have been extensively conducted to develop agents for various diseases. acs.org

The core principles of SAR for hydantoin derivatives often focus on the substituents at the C5 and N1/N3 positions of the imidazolidine-2,4-dione ring:

C5-Position: The substituents at the C5 position are critical for determining both the potency and selectivity of the compound. For this compound, the heptyl group is a key determinant of its properties. SAR studies would involve synthesizing analogues with different alkyl or aryl groups at this position to probe the size and nature of the binding pocket. The lipophilicity, size, and shape of this group influence how well the ligand fits into the hydrophobic regions of a receptor. researchgate.net

N1 and N3 Positions: The hydrogen atoms on the nitrogen atoms are often important hydrogen bond donors. Replacing these hydrogens with other groups can significantly alter binding affinity and pharmacokinetic properties.

SAR studies have revealed that even minor structural modifications to the hydantoin scaffold can dramatically alter the biological function of the ligand. nih.gov By building a library of related compounds and testing their activity, researchers can develop a predictive model for designing more effective drugs. tandfonline.comresearchgate.net

Table 3: Summary of SAR Principles for Hydantoin Derivatives

| Position on Hydantoin Ring | Structural Modification | Impact on Biological Activity |

|---|---|---|

| C5 | Introduction of bulky, lipophilic groups (e.g., alkyl, aryl). | Often crucial for hydrophobic interactions and van der Waals contacts within the binding site; significantly impacts potency and selectivity. acs.orgresearchgate.net |

| C5 | Varying the size and shape of substituents. | Helps to map the topology of the receptor's active site. |

| N1 / N3 | Substitution of N-H protons. | Can alter hydrogen bonding capabilities, solubility, and metabolic stability. Often used to fine-tune pharmacokinetic properties. |

| C2 / C4 Carbonyls | Replacement with thio-carbonyl (thiourea). | Modifies hydrogen bond accepting ability and electronic properties of the ring system. |

Development and Validation of QSAR Models for 5-Substituted Imidazolidine-2,4-diones

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities. For 5-substituted imidazolidine-2,4-diones, these models are instrumental in identifying novel anticonvulsant agents. nih.gov The development of robust QSAR models for this class of compounds involves a systematic approach, beginning with the selection of a training set of molecules with known biological activities. researchgate.net

The process continues with the calculation of molecular descriptors for each compound in the training set. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. Advanced computational methods, like the variable selection k-nearest neighbor (kNN) approach, are then employed to build the QSAR models. nih.govresearchgate.net This method identifies the most relevant descriptors that influence the biological activity of the compounds. nih.gov

A critical aspect of QSAR modeling is rigorous validation to ensure the reliability and predictive power of the developed models. researchgate.net Validation is typically performed using several statistical criteria. One common technique is Y-randomization, where the biological activity data is randomly shuffled to ensure the model is not a result of chance correlation. nih.gov Furthermore, the predictive capability of the training set model is assessed using an external test set of compounds that were not used in the model development. nih.gov Defining the model's applicability domain is another crucial step, which establishes the chemical space in which the model can make reliable predictions. nih.gov

The following table summarizes key aspects of a representative QSAR study on anticonvulsant compounds, which can be conceptually applied to 5-substituted imidazolidine-2,4-diones.

| Parameter | Description | Significance in QSAR Modeling |

| Training Set | A collection of 48 functionalized amino acid (FAA) series anticonvulsant agents. nih.gov | Forms the basis for building the QSAR model by relating structural features to known activity. |

| Model Building Method | k-nearest neighbor (kNN) with variable selection. nih.govresearchgate.net | A non-linear method that identifies a subset of descriptors most relevant to the biological activity. |

| Validation Techniques | Y-randomization, external test sets, and applicability domain. nih.gov | Ensures the model is robust, predictive, and not due to chance correlations. nih.govresearchgate.net |

| Application | Database mining of Maybridge and National Cancer Institute (NCI) databases (approx. 250,000 compounds). nih.gov | The validated QSAR models are used to screen large chemical libraries for novel anticonvulsant candidates. nih.govnih.gov |

| Outcome | Identification of 22 consensus hits, with 9 compounds synthesized and tested, leading to the discovery of 4 active compounds. nih.gov | Demonstrates the practical utility of QSAR models in identifying new drug candidates. |

Prediction of Biological Activity from Molecular Structure

The prediction of biological activity from the molecular structure of 5-substituted imidazolidine-2,4-diones is a cornerstone of modern drug discovery, enabling the prioritization of compounds for synthesis and testing. criver.com This predictive capability stems directly from the validated QSAR models, which mathematically link specific molecular descriptors to a compound's activity. nih.gov Once a robust QSAR model is established, it can be used to predict the activity of novel or untested compounds.

The process involves calculating the same set of molecular descriptors for a new compound as were used to build the model. These descriptor values are then fed into the QSAR equation to generate a predicted biological activity value. This in silico prediction allows researchers to screen vast virtual libraries of compounds and select those with the highest predicted potency for further investigation. nih.gov

The accuracy of these predictions is highly dependent on the quality of the QSAR model and whether the new compound falls within the model's applicability domain. nih.gov Key molecular descriptors that often influence the anticonvulsant activity of hydantoin derivatives include parameters related to hydrophobicity, molecular size, and electronic properties.

The table below illustrates the conceptual relationship between molecular descriptors and predicted biological activity for 5-substituted imidazolidine-2,4-diones.

| Molecular Descriptor Type | Example Descriptor | Influence on Predicted Biological Activity |

| Electronic | Dipole Moment | Can influence how the molecule interacts with polar residues in a biological target. |

| Steric/Topological | Molecular Volume, Shape Indices | The size and shape of the substituent at the 5-position can determine the goodness of fit in a receptor's binding pocket. |

| Hydrophobic | LogP (Partition Coefficient) | Affects the compound's ability to cross biological membranes, such as the blood-brain barrier, which is crucial for anticonvulsant activity. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | The imidazolidine-2,4-dione core contains hydrogen bond donors and acceptors that are often critical for binding to biological targets. nih.gov |

Computer-Aided Drug Design (CADD) Strategies for Novel Hydantoin-Based Compounds

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to accelerate the discovery and development of new drugs. criver.comnih.gov For novel compounds based on the hydantoin scaffold, including this compound, CADD strategies are invaluable for designing molecules with improved potency and selectivity. nih.govnih.gov

CADD approaches are broadly categorized into structure-based and ligand-based methods. slideshare.net Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target, such as an enzyme or receptor. nih.gov Techniques like molecular docking are used to predict how a hydantoin derivative will bind to the target's active site, allowing for the rational design of modifications to enhance these interactions. nih.gov Molecular dynamics simulations can further explore the stability of the ligand-target complex over time. nih.gov

Ligand-based drug design (LBDD) is employed when the structure of the target is unknown. nih.gov These methods use the knowledge of known active and inactive molecules. slideshare.net Pharmacophore modeling, a key LBDD technique, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for biological activity. nih.govnih.gov This pharmacophore model then serves as a template to search for new molecules with a similar arrangement of features. nih.gov

The following table summarizes various CADD strategies and their application in the design of novel hydantoin-based compounds.

| CADD Strategy | Description | Application to Hydantoin-Based Compounds |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. nih.govslideshare.net | Optimizing the fit of the 5-position substituent of imidazolidine-2,4-diones within the binding site of a target associated with seizures. |

| Pharmacophore Modeling | Creates a 3D model of the essential steric and electronic features required for activity. nih.govnih.gov | Developing a pharmacophore for anticonvulsant activity based on a series of active hydantoin analogues to guide the design of new compounds. |

| Virtual Screening | Computationally screens large libraries of compounds to identify those likely to be active against a specific target. nih.govnih.gov | Using a validated QSAR model or a pharmacophore model to search for novel hydantoin-like structures in virtual databases. |

| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules over time to assess the stability of a ligand-protein complex. nih.gov | Evaluating the stability of the binding of this compound to its putative biological target. |

Biological Activities and Mechanisms of Action of 5 Heptan 3 Yl Imidazolidine 2,4 Dione Analogues

General Mechanisms of Action of Hydantoin (B18101) Derivatives at a Molecular Level

Hydantoin derivatives exert their biological effects through various mechanisms at the molecular level, demonstrating their versatility as therapeutic agents. These mechanisms include enzyme inhibition, modulation of critical cellular processes like protein synthesis and DNA replication, and interference with key cellular pathways.

Enzyme Inhibition

Hydantoin derivatives have been shown to inhibit a range of enzymes implicated in various diseases. This inhibitory activity is a key aspect of their therapeutic potential.

Histone Deacetylase (HDAC): HDACs are enzymes that play a crucial role in gene expression regulation. Their overexpression is linked to the development of cancer. Hydantoin-based compounds have been investigated as HDAC inhibitors, which can lead to the reactivation of tumor suppressor genes.

Epidermal Growth Factor Receptor (EGFR): EGFR is a key player in cell growth and proliferation, and its overactivation is a hallmark of many cancers. Certain hydantoin derivatives have demonstrated the ability to inhibit EGFR, thereby blocking downstream signaling pathways that promote tumor growth. mdpi.com

Phosphoinositide 3-kinase alpha (PI3Kα): The PI3K/Akt signaling pathway is critical for cell survival and proliferation. Some 5-substituted thiazolidine-2,4-dione analogs, structurally related to hydantoins, have been shown to inhibit this pathway.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a target for the treatment of type 2 diabetes and obesity. Imidazolidine-2,4-dione derivatives have been designed as selective inhibitors of PTP1B.

Sirtuins: Sirtuins are a class of proteins that are involved in cellular regulation. Some hydantoin derivatives have shown potential as sirtuin inhibitors.

Decaprenylphosphoryl-β-d-ribose 2′-Oxidase (DprE1): This enzyme is essential for the synthesis of the mycobacterial cell wall, making it a target for anti-tuberculosis drugs. While not the primary focus of this article, the broad enzymatic inhibitory potential of hydantoin-related structures is noteworthy.

Modulation of Protein Synthesis and DNA Replication

Imidazolidine derivatives can interfere with fundamental cellular processes such as protein synthesis and DNA replication. nih.gov Some compounds have been found to directly interact with DNA, which can control the replication process. nih.gov

Interference with Key Cellular Pathways

Hydantoin derivatives can disrupt cellular pathways that are essential for the survival and proliferation of cancer cells.

B-cell lymphoma-2 (Bcl-2): The Bcl-2 family of proteins are key regulators of apoptosis (programmed cell death). Anti-apoptotic Bcl-2 proteins are often overexpressed in cancer cells, allowing them to evade cell death. A series of imidazolidine-2,4-dione derivatives have been designed and synthesized to act as inhibitors of anti-apoptotic Bcl-2 proteins. nih.gov

Tubulin polymerization: Tubulin is the protein that polymerizes to form microtubules, which are essential for cell division. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Kinesin spindle proteins: These motor proteins are also crucial for the formation and function of the mitotic spindle. Interference with their activity can halt cell division.

Research on Specific Biological Activities of 5-Substituted Imidazolidine-2,4-dione Analogues

Research has increasingly focused on the potential of 5-substituted imidazolidine-2,4-dione analogues as anticancer agents, leveraging the diverse mechanisms of action inherent to the hydantoin scaffold.

Anticancer Activity Research

The imidazolidine-2,4-dione structure has been identified as a promising scaffold for the development of new anticancer drugs. rjpn.orgnih.gov Numerous studies have demonstrated the potent cytotoxic effects of various 5-substituted derivatives against a range of human cancer cell lines.

One study reported on a series of Schiff's bases incorporating the imidazolidine-2,4-dione scaffold. mdpi.com Derivative 24 from this series showed significant cytotoxic activity against HCT-116 (colon cancer), HePG-2 (liver cancer), and MCF-7 (breast cancer) cell lines. mdpi.com Another study highlighted 2-thioxoimidazolidin-4-one derivatives, with compound 4 exhibiting potent cytotoxic effects against HepG2 cells. mdpi.com

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative 24 | HCT-116 (Colon) | 12.83 ± 0.9 | mdpi.com |

| Derivative 24 | HePG-2 (Liver) | 9.07 ± 0.8 | mdpi.com |

| Derivative 24 | MCF-7 (Breast) | 4.92 ± 0.3 | mdpi.com |

| Compound 4 (2-thioxo) | HepG2 (Liver) | 0.017 | mdpi.com |

| Compound 2 (2-thioxo) | HepG2 (Liver) | 0.18 | mdpi.com |

| Compound 5b (imidazole-2-thione) | MCF-7 (Breast) | 5.105 | tandfonline.com |

| Compound 5h (imidazole-2-thione) | MCF-7 (Breast) | 2.65 | tandfonline.com |

Exploration of Apoptosis Induction and Cell Proliferation Inhibition

A key mechanism through which 5-substituted imidazolidine-2,4-dione analogues exert their anticancer effects is by inducing apoptosis and inhibiting cell proliferation.

Research has shown that these compounds can trigger apoptosis through various pathways. For instance, derivative 24 was found to induce apoptosis by decreasing the levels of the anti-apoptotic protein Bcl-2. mdpi.com Similarly, a 2-thioxo-imidazolidin-4-one derivative, compound 4 , was shown to induce apoptosis in HepG2 cells, with a 19.35-fold increase in apoptotic cells compared to the control. mdpi.com This was accompanied by an upregulation of pro-apoptotic genes like p53, PUMA, and caspases 3, 8, and 9, and a downregulation of the anti-apoptotic Bcl-2 gene. mdpi.com

Furthermore, these analogues can inhibit cell proliferation by causing cell cycle arrest. Compound 24 was observed to promote cell cycle arrest at the G2/M phase in MCF-7 cells. mdpi.com Another study on 2-thioxoimidazolidine derivatives found that compound 7 arrested liver cancer cells in the G0/G1 phase, while compound 9 arrested colon cancer cells in the S phase. nih.gov

| Compound | Cell Line | Effect | Details | Reference |

|---|---|---|---|---|

| Derivative 24 | MCF-7 | Apoptosis Induction | Diminished levels of anti-apoptotic protein BCL-2. | mdpi.com |

| Derivative 24 | MCF-7 | Cell Cycle Arrest | Arrest at G2/M phase (33.46%). | mdpi.com |

| Compound 4 (2-thioxo) | HepG2 | Apoptosis Induction | 19.35-fold increase in apoptosis. | mdpi.com |

| Compound 4 (2-thioxo) | HepG2 | Cell Cycle Arrest | Arrest at G2/M phase. | mdpi.com |

| Compound 7 (2-thioxo) | HepG-2 | Cell Cycle Arrest | Arrest at G0/G1 phase. | nih.gov |

| Compound 9 (2-thioxo) | HCT-116 | Cell Cycle Arrest | Arrest at S phase. | nih.gov |

Investigation against Specific Cancer Cell Lines

There is currently no specific information available in the reviewed literature regarding the anticancer activity of 5-(Heptan-3-YL)imidazolidine-2,4-dione or its close 5-alkyl analogues against specific cancer cell lines. Research on the anticancer properties of the broader imidazolidine-2,4-dione class of compounds has been documented, but these studies primarily focus on derivatives with different substitution patterns, such as 5,5-diphenyl or 5-arylidene moieties, which fall outside the scope of this article. For instance, studies on 2-thioxoimidazolidin-4-ones have shown some anticancer effects. One study found that a 2-thioxoimidazolidin-4-one derivative had an IC50 of 135 and 40 μg/ml on MCF7 cells after 24 and 48 hours, respectively researchgate.net.

Antimicrobial Activity Research (Antibacterial, Antifungal, Antiviral)

No specific studies on the antimicrobial, antibacterial, antifungal, or antiviral activities of this compound or its direct analogues were identified in the reviewed literature. While the broader class of imidazolidine-2,4-dione derivatives has been investigated for such properties, the research does not extend to compounds with a 5-(heptan-3-yl) substitution. For example, some studies have reported on the antimicrobial activities of 5-arylidene-thiazolidine-2,4-dione derivatives, with some showing activity mainly against Gram-positive bacteria with MIC values from 2 to 16 µg/mL nih.govresearchgate.net.

Anticonvulsant Activity Research and Neuromodulatory Effects

The most relevant research for 5-alkyl substituted imidazolidine-2,4-diones is in the area of anticonvulsant activity. The hydantoin ring is a core structure in several established anticonvulsant drugs, and the nature of the substituent at the 5-position is crucial for activity.

Research has shown that 5,5'-disubstituted hydantoins have various medical applications as anti-epileptic drugs nih.gov. Phenytoin (B1677684) (5,5'-diphenylhydantoin) is a well-known example that is effective against generalized tonic-clonic seizures nih.gov. The discovery of the anticonvulsant properties of 5-ethyl-5-phenylhydantoin spurred further investigation into this class of compounds nih.govpcbiochemres.com.

Studies on derivatives of 5-ethyl-5-phenylhydantoin have shown that alkoxymethyl, acyloxymethyl, and mixed alkylalkoxymethyl or alkylacyloxymethyl derivatives exhibit anticonvulsant activity nih.gov. Specifically, 3-methoxymethyl-5-ethyl-5-phenylhydantoin was found to be effective against both maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizures nih.gov. However, none of these derivatives showed greater activity against maximal electroshock seizures than the parent compounds pcbiochemres.comnih.gov.

The following table summarizes the anticonvulsant activity of some 5,5'-diphenylhydantoin Schiff base derivatives.

| Compound | MES ED₅₀ (mg/kg) |

| SB2-Ph | 8.29 |

| Phenytoin | 5.96 |

This table shows the effective dose (ED₅₀) required to protect 50% of the animals from seizures in the Maximal Electroshock Seizure (MES) test. Data sourced from nih.gov.

Antidiabetic Activity Research (e.g., PTP1B Inhibition)

No research specifically investigating the antidiabetic activity or PTP1B (Protein Tyrosine Phosphatase 1B) inhibition of this compound or its close analogues was found. The existing research on imidazolidine-2,4-dione derivatives as PTP1B inhibitors focuses on compounds with different structural features, which are not directly relevant to the specified compound nih.govresearchgate.net.

Anti-inflammatory and Immunomodulatory Activity Research

There is no available research on the anti-inflammatory or immunomodulatory activities of this compound or its direct analogues. Studies on other types of imidazolidine derivatives, such as 5-imino-4-thioxo-2-imidazolidinones, have shown some anti-inflammatory and analgesic activity, but these are structurally distinct from the compound of interest nih.gov.

Other Pharmacological Activities (e.g., Antiarrhythmic, Antiplasmodial, Antitussive, Plant Growth Regulation)

No information was found regarding other pharmacological activities such as antiarrhythmic, antiplasmodial, antitussive, or plant growth regulation for this compound or its analogues.

Biotransformation and Metabolic Fate of 5 Heptan 3 Yl Imidazolidine 2,4 Dione Analogues

Microbial Biotransformation Studies of Hydantoin (B18101) Derivatives

Microbial biotransformation is a well-established methodology for mimicking and predicting the mammalian metabolism of drug candidates. Various microorganisms, particularly fungi and bacteria, possess a diverse array of enzymes capable of catalyzing a wide range of reactions on foreign compounds. In the context of hydantoin derivatives, microbial studies have largely centered on the enzymatic hydrolysis of the hydantoin ring, a process of significant industrial interest for the production of optically pure amino acids.

Several bacterial species have been identified for their ability to stereospecifically convert 5-substituted hydantoins. For instance, strains of Pseudomonas, Bacillus, and Agrobacterium are known to possess hydantoinase enzymes that catalyze the hydrolytic cleavage of the C-N bond in the hydantoin ring. This enzymatic process typically leads to the formation of N-carbamoylamino acids, which can be further hydrolyzed to the corresponding amino acids. While this pathway represents a complete breakdown of the hydantoin scaffold, it highlights the susceptibility of the ring to microbial enzymatic action.

Beyond hydrolysis, microbial systems, especially fungi, are renowned for their capacity to perform hydroxylation reactions on a wide variety of substrates, including heterocyclic compounds. Fungi such as Aspergillus and Cunninghamella are often employed in drug metabolism studies due to their cytochrome P450 enzyme systems, which can introduce hydroxyl groups at various positions on a substrate molecule. For a compound like 5-(Heptan-3-YL)imidazolidine-2,4-dione, it is plausible that fungal biotransformation could lead to hydroxylation on the heptyl side chain, potentially at positions that are sterically accessible.

| Microbial Species | Type of Transformation | Potential Products from Hydantoin Analogues |

| Pseudomonas sp. | Hydrolysis | N-carbamoylamino acids, Amino acids |

| Bacillus stearothermophilus | Hydrolysis | N-carbamoylamino acids, Amino acids |

| Agrobacterium tumefaciens | Hydrolysis | N-carbamoylamino acids, Amino acids |

| Aspergillus nidulans | Hydroxylation | Hydroxylated derivatives |

| Aspergillus ochraceus | Hydroxylation | Hydroxylated derivatives |

In Vitro Enzymatic Biotransformation Processes (e.g., O-dealkylation, hydroxylation)

In vitro enzymatic studies using liver microsomes or recombinant enzymes are fundamental to characterizing the metabolic pathways of new chemical entities. For hydantoin derivatives, the primary enzymatic transformations observed are mediated by cytochrome P450 (CYP450) enzymes.

Hydroxylation is a common metabolic pathway for many drugs and is particularly relevant for compounds with alkyl or aryl substituents. The metabolism of the well-known hydantoin anticonvulsant, phenytoin (B1677684) (5,5-diphenylhydantoin), has been extensively studied. CYP450 enzymes, primarily CYP2C9 and CYP2C19, catalyze the aromatic hydroxylation of one of the phenyl rings to form 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH). ijres.org This metabolite can be further oxidized to a catechol intermediate. ijres.org For 5-alkyl-substituted hydantoins like this compound, it is highly probable that CYP450-mediated hydroxylation would occur on the heptyl side chain. The exact position of hydroxylation would depend on the specific CYP450 isozymes involved and the stereochemistry of the substrate.

O-dealkylation is another important CYP450-mediated reaction, typically involving the removal of an alkyl group from an ether linkage. While this compound does not possess an ether group, this pathway is relevant for analogues that might incorporate alkoxy substituents. The mechanism involves the hydroxylation of the carbon atom adjacent to the oxygen, leading to an unstable hemiacetal that spontaneously cleaves to an alcohol and an aldehyde or ketone. researchgate.netnih.gov

| Enzyme System | Transformation Type | Substrate Class | Potential Metabolites |

| Cytochrome P450 (e.g., CYP2C9, CYP2C19, CYP3A4) | Hydroxylation | 5-aryl/alkyl hydantoins | Hydroxylated alkyl chains, Hydroxylated aryl rings |

| Cytochrome P450 | O-dealkylation | Alkoxy-substituted hydantoins | Hydroxy-hydantoins, Aldehydes/Ketones |

Implications of Biotransformation for Research Compound Stability and Biological Activity

The biotransformation of a research compound has profound implications for its stability and biological activity. The metabolic pathways elucidated through microbial and in vitro enzymatic studies can predict the compound's fate in vivo.

Stability: The hydrolytic cleavage of the hydantoin ring, as observed in microbial systems, represents a major route of degradation that would lead to a loss of the core pharmacophore and, consequently, its biological activity. The rate and extent of this hydrolysis would be a key determinant of the compound's stability in a biological environment. Conversely, modifications such as hydroxylation may not necessarily lead to rapid degradation but can influence the compound's physicochemical properties, such as solubility and lipophilicity.

Biological Activity: Metabolic transformations can result in the formation of metabolites with altered, reduced, or enhanced biological activity compared to the parent compound. For instance, hydroxylation of the heptyl side chain of this compound could lead to several outcomes:

Inactivation: The introduction of a polar hydroxyl group could disrupt the binding of the molecule to its biological target, leading to a loss of activity.

Altered Activity: The metabolite might exhibit a different pharmacological profile, potentially interacting with other targets or having a modified affinity for the primary target.

Active Metabolite: In some cases, a metabolite can be as active or even more active than the parent drug.

Future Directions and Research Perspectives for 5 Heptan 3 Yl Imidazolidine 2,4 Dione

Development of Advanced Synthetic Strategies for Complex 5-Substituted Imidazolidine-2,4-diones

The synthesis of hydantoin (B18101) derivatives has evolved from historical methods like the Bucherer–Bergs reaction to more modern, efficient strategies. researchgate.net Future research will necessitate the development of advanced synthetic methodologies to efficiently produce structurally complex and diverse 5-substituted imidazolidine-2,4-diones like 5-(Heptan-3-YL)imidazolidine-2,4-dione. Key areas of focus will include:

Stereoselective Synthesis: The C-5 position of substituted hydantoins is a chiral center, and biological activity is often stereospecific. Future synthetic strategies must focus on achieving high enantiomeric purity. This can be accomplished through the use of chiral auxiliaries, asymmetric catalysis, or by employing optically pure starting materials such as α-amino acids. researchgate.net

Multicomponent Reactions (MCRs): MCRs, such as the Bucherer-Bergs synthesis, offer an efficient route to hydantoin scaffolds. researchgate.net Future work will likely focus on refining these reactions to allow for a broader range of substrates and greater complexity in the final products, potentially under more environmentally friendly conditions like microwave irradiation or in aqueous media. researchgate.net

Solid-Phase Synthesis: To accelerate the discovery process, solid-phase synthesis techniques are crucial for generating large libraries of hydantoin derivatives for high-throughput screening. nih.gov Developing robust solid-phase routes for complex 5-substituted hydantoins will enable the rapid exploration of structure-activity relationships (SAR). nih.gov

Novel Cyclization Methods: Research into new cyclization strategies, such as the base-induced cyclization of N-(1-benzotriazolecarbonyl)-amino acid amides or the cyclization of α-amino acid amides with reagents like triphosgene (B27547), will provide alternative pathways to the hydantoin core. nih.govmdpi.com These methods can offer different substrate scopes and reaction conditions, expanding the toolkit for medicinal chemists.

| Synthetic Strategy | Description | Future Outlook |

| Asymmetric Catalysis | Use of chiral catalysts to control the stereochemistry at the C-5 position during synthesis. | Development of more efficient and versatile catalysts for a wider range of substrates. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reaction times and improve yields. researchgate.net | Optimization for large-scale production and green chemistry applications. |

| Solid-Phase Synthesis | Synthesis of compounds on a polymer support, facilitating purification and library generation. nih.gov | Creation of automated platforms for high-throughput synthesis of complex hydantoins. |

| Bucherer-Bergs Reaction | A one-pot multicomponent reaction of a carbonyl compound, cyanide, and ammonium (B1175870) carbonate. researchgate.net | Modification to improve yields, reduce byproducts, and enhance stereoselectivity. |

Rational Design of Hydantoin Derivatives with Enhanced Specificity and Potency

Rational drug design is pivotal for transforming the versatile hydantoin scaffold into highly specific and potent therapeutic agents. The nature of substituents on the heterocyclic ring significantly affects the biological activity of these compounds. jchemrev.comjchemrev.com Future efforts will heavily rely on computational and SAR-driven approaches.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications at the N-1, N-3, and C-5 positions impact biological activity is crucial. For instance, SAR analysis has shown that the topology of substituents at the hydantoin core is responsible for potency and selectivity towards targets like the 5-HT7 receptor. researchgate.net Future studies will build detailed SAR models for new targets, guiding the synthesis of more effective compounds. The lipophilicity and size of the substituent at C-5, such as the heptan-3-yl group, are critical determinants of activity that require further exploration. mdpi.com

Computational Modeling: Techniques like molecular docking, quantitative structure-activity relationship (QSAR), and machine learning are indispensable for predicting the biological activity and pharmacokinetic properties of novel hydantoin derivatives. researchgate.netnih.gov These in silico methods allow for the virtual screening of large compound libraries and the prioritization of candidates for synthesis, saving time and resources. nih.govnih.gov For example, molecular modeling has been used to design selective 5-phenylhydantoin antagonists for the 5-HT7 receptor. nih.gov

Pharmacophore Hybridization: This strategy involves combining the hydantoin scaffold with other known bioactive pharmacophores into a single molecule. ekb.eg This can lead to compounds with dual activity or enhanced efficacy against a specific target. This approach has been successfully used to discover novel pyrazoline-based hydantoin analogs with anti-tumor efficacy. researchgate.net

Identification and Validation of Novel Biological Targets for 5-Substituted Hydantoins

While hydantoins are well-known for their anticonvulsant properties, their derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. ekb.egresearchgate.netmdpi.com A significant future direction is the identification and validation of new molecular targets for this class of compounds.

Target-Based Screening: Libraries of diverse 5-substituted hydantoins can be screened against panels of known biological targets, such as kinases, proteases, and G-protein coupled receptors (GPCRs), to identify novel interactions. This approach has led to the discovery of imidazolidine-2,4-dione derivatives as selective inhibitors of protein tyrosine phosphatase-1B (PTP1B), a target for type 2 diabetes. nih.gov

Phenotypic Screening: This approach involves testing compounds for their effects on cell behavior or disease models without prior knowledge of the specific target. Subsequent mechanism-of-action studies can then elucidate the novel biological targets responsible for the observed effects.

Known Target Classes: Research continues to explore the potential of hydantoins against established target families. For example, they have been investigated as inhibitors of cyclooxygenase-2 (COX-2) for anti-inflammatory effects and as modulators of androgen receptors for cancer therapy. jchemrev.comresearchgate.net

| Biological Target Class | Therapeutic Area | Example |

| Enzyme Inhibitors | Diabetes, Inflammation, Cancer | PTP1B, COX-2, Tyrosinase, Thymidine Phosphorylase. jchemrev.comnih.govresearchgate.netnih.gov |

| GPCR Ligands | Neurological Disorders | Serotonin 5-HT7 Receptor. researchgate.netnih.gov |

| Ion Channel Modulators | Epilepsy, Arrhythmia | Voltage-gated sodium channels. researchgate.net |

| Nuclear Receptors | Cancer | Androgen Receptor. jchemrev.com |

Integration of Multidisciplinary Approaches in Hydantoin Research

The future of drug discovery for hydantoin derivatives lies in the seamless integration of multiple scientific disciplines. A successful research program will require a collaborative effort between synthetic chemists, computational biologists, pharmacologists, and clinicians. A typical workflow would involve:

Design: Computational chemists use molecular modeling to design novel hydantoin derivatives with predicted high affinity and selectivity for a specific target. researchgate.netnih.gov

Synthesis: Synthetic organic chemists develop efficient routes to create the designed compounds and build focused libraries for screening.

Biological Evaluation: Pharmacologists and molecular biologists test the synthesized compounds in in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action. nih.govnih.gov

Optimization: Based on the biological data, the team iterates through the design-synthesis-evaluation cycle to optimize lead compounds, improving their efficacy and drug-like properties. This integrated approach was successfully used in the rational design of selective 5-HT7R antagonists. nih.gov

Exploration of New Therapeutic Areas for Imidazolidine-2,4-dione Scaffolds

The structural and biological diversity of hydantoin derivatives makes them promising candidates for a wide range of therapeutic areas beyond their traditional applications. researchgate.netresearchgate.net Future research will undoubtedly uncover new medicinal uses for this privileged scaffold.

Oncology: Hydantoin derivatives have shown significant potential as anticancer agents through various mechanisms, including the inhibition of histone deacetylase, tubulin polymerization, and various protein kinases. nih.govekb.eg Compounds like enzalutamide and apalutamide are hydantoin-based drugs used in cancer therapy. eurekaselect.com

Infectious Diseases: The hydantoin core has been incorporated into molecules with antibacterial, antifungal, and antiviral properties. mdpi.comresearchgate.netmdpi.com With the rise of antimicrobial resistance, exploring hydantoins as a source of new anti-infective agents is a critical area of research. nih.govmdpi.com

Metabolic Disorders: The discovery of hydantoin derivatives as PTP1B inhibitors highlights their potential for treating type 2 diabetes and obesity. nih.gov Further exploration in this area could yield new therapies for metabolic syndrome.

Inflammatory Diseases: As demonstrated by their ability to inhibit targets like COX-2, hydantoins hold promise for the development of new anti-inflammatory drugs. researchgate.net

The continued exploration of the chemical space around the imidazolidine-2,4-dione scaffold, exemplified by structures like this compound, promises to yield a new generation of therapeutics to address a multitude of unmet medical needs.

Q & A

Basic Research Questions

Q. What are established synthetic routes for preparing 5-(Heptan-3-YL)imidazolidine-2,4-dione and its derivatives?

- Methodological Answer : Hydantoin derivatives are commonly synthesized via cyclization of amino acids with potassium cyanate (KOCN) in the presence of HCl. For example, D,L-β-phenyl-α-alanine reacts with KOCN to form 5-benzylimidazolidine-2,4-dione . Alkylation or condensation reactions (e.g., using ketones like 2-chloro-1-(2,4-difluorophenyl)ethan-1-one) can introduce substituents at the 3- or 5-positions via nucleophilic substitution or Michael addition . General Method B (evidenced in multiple syntheses) involves refluxing hydantoins with alkyl/aryl halides in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ .

Q. How are structural and purity characteristics of hydantoin derivatives validated in academic research?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry. For example, coupling constants (e.g., δ 7.99 ppm, J = 5.68, 8.46 Hz in ¹H NMR) distinguish aromatic substituents . Overlapping multiplet signals (e.g., δ 3.26–3.36 ppm) may require deuterated solvents (DMSO-d₆) or 2D NMR .

- UPLC-MS : Used to confirm molecular weight (e.g., m/z 375 [M+H]⁺) and purity (>95%) .

- Elemental Analysis : Validates stoichiometry for novel derivatives.

Q. What are the primary reactivity patterns of the hydantoin core in this compound?

- Methodological Answer : The hydantoin ring undergoes:

- Oxidation : The hydroxy group (if present) can be oxidized to quinones using agents like DDQ .

- Reduction : Iodine or halogen substituents (e.g., in 5-[(4-hydroxy-3-iodophenyl)methylene] derivatives) can be reduced to hydrogen via catalytic hydrogenation .

- Substitution : Electrophilic aromatic substitution (e.g., nitration) or nucleophilic displacement (e.g., replacing halides with amines) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral hydantoin derivatives?

- Methodological Answer : Chiral acid catalysts (e.g., N-triflyl phosphoramides) enable asymmetric induction during cyclization. For example, (5S)-cyclopropyl derivatives are synthesized using enantiopure starting materials or kinetic resolution via HPLC with chiral columns (e.g., Astec® Cellulose DMP) . Racemic mixtures (e.g., rac-1l) may undergo photochemical deracemization under UV light to enrich enantiomers .

Q. What strategies resolve contradictions in reaction yields or stereochemical outcomes?

- Methodological Answer :

- Control Experiments : Replicate reactions under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenation or over-alkylation) .

- Computational Modeling : Density Functional Theory (DFT) predicts regioselectivity in alkylation reactions (e.g., steric effects of heptan-3-yl groups) .

Q. How are solid-state forms of this compound analyzed for pharmaceutical applications?

- Methodological Answer : Polymorph screening involves:

- XRPD : Differentiates crystalline forms (e.g., (5S)-cyclopropyl derivatives in ).

- DSC/TGA : Identifies melting points and thermal stability .

- Solubility Studies : Use biorelevant media (e.g., FaSSIF) to assess bioavailability .

Q. What in vitro models evaluate the bioactivity of hydantoin derivatives?

- Methodological Answer :

- Radiosensitization Assays : Derivatives like (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-dione are tested in HT-29 colon cancer cells under γ-irradiation .

- Enzyme Inhibition : Hydantoins are screened against targets like dihydrofolate reductase (DHFR) using fluorometric assays .

Q. How do computational methods predict the reactivity of the hydantoin ring?

- Methodological Answer :

- DFT Calculations : Analyze electron density maps to identify nucleophilic (e.g., N3) or electrophilic (e.g., C5) sites .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvolysis in DMSO) .

Safety and Handling

Q. What safety protocols are recommended for handling hydantoin derivatives in research settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.